molecular formula C11H6Br2N4O B6344560 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile CAS No. 1240571-32-7

4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile

Cat. No.: B6344560
CAS No.: 1240571-32-7
M. Wt: 370.00 g/mol
InChI Key: FXXAVDMQWNPEGQ-UHFFFAOYSA-N
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Description

4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is an organic compound that features a triazole ring substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate acylating agent. The reaction conditions often include the use of catalysts such as aluminum chloride or sulfuric acid to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the triazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted triazole derivatives.

Scientific Research Applications

4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and triazole ring play a crucial role in binding to these targets, leading to the modulation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is unique due to the presence of both the dibromo-triazole and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2N4O/c12-10-15-11(13)17(16-10)6-9(18)8-3-1-7(5-14)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXAVDMQWNPEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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